(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid
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Overview
Description
(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid typically involves the introduction of the difluoromethoxy group onto the phenyl ring, followed by the formation of the prop-2-enoic acid moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through metal-based methods that transfer the difluoromethyl group to the phenyl ring . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of (2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to enzymes or receptors. The chloro group may also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-chloro-2,2-difluoroacetophenone: Another compound with a difluoromethoxy group, used in similar applications.
α-trifluoromethylstyrene derivatives: Known for their versatility in synthetic chemistry.
Uniqueness
(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid is unique due to the combination of the chloro and difluoromethoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specialized applications in research and industry .
Biological Activity
(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid, with the molecular formula C10H7ClF2O3 and a molecular weight of 248.61 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound can be represented by various structural identifiers:
- IUPAC Name : 3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid
- SMILES : OC(=O)C=Cc1cc(Cl)ccc1OC(F)F
- InChIKey : CHRACTNYZGBMOH-UHFFFAOYSA-N
Property | Value |
---|---|
Molecular Formula | C10H7ClF2O3 |
Molecular Weight | 248.61 g/mol |
Number of Atoms | 23 |
Atoms Breakdown | C: 10, H: 7, Cl: 1, F: 2, O: 3 |
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting specific signaling pathways involved in inflammatory responses. Its structure suggests potential interactions with enzymes related to the synthesis of inflammatory mediators.
Pharmacological Effects
- Anti-inflammatory Activity : Studies have shown that this compound can reduce the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.
- Antioxidant Properties : Preliminary data indicate that it may scavenge free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Effects : Some investigations have reported that this compound possesses antimicrobial activity against various bacterial strains.
Case Study 1: Anti-inflammatory Effects
A study conducted on cultured macrophages demonstrated that treatment with this compound resulted in a significant decrease in the secretion of TNF-alpha and IL-6, key cytokines involved in the inflammatory response. The compound inhibited the NF-kB pathway, which is critical for the expression of these cytokines.
Case Study 2: Antioxidant Activity
In a controlled experiment assessing oxidative stress markers in human cell lines, this compound was shown to lower levels of malondialdehyde (MDA), a marker of lipid peroxidation. This suggests its potential role as an antioxidant agent.
Properties
IUPAC Name |
(E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2O3/c11-7-2-3-8(16-10(12)13)6(5-7)1-4-9(14)15/h1-5,10H,(H,14,15)/b4-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRACTNYZGBMOH-DAFODLJHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC(=O)O)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/C(=O)O)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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